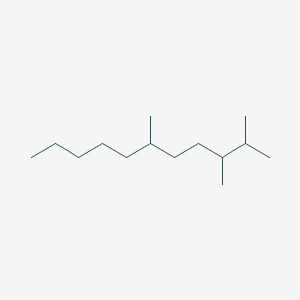
2,3,6-Trimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethylundecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 . This compound is characterized by the presence of three methyl groups attached to the undecane chain at the 2nd, 3rd, and 6th positions. It is a colorless liquid at room temperature and is known for its relatively high boiling point and low solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of specific precursors. For instance, the hydrogenation of farnesane or farnesol in the presence of a metal catalyst, such as palladium or platinum, can yield this compound. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethylundecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is used for hydrogenation.
Substitution: Halogenation is typically carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylundecanol, 2,3,6-trimethylundecanone, or 2,3,6-trimethylundecanoic acid.
Reduction: Simpler hydrocarbons such as this compound itself.
Substitution: Halogenated compounds like 2,3,6-trimethylundecyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized as a high-temperature lubricant and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can undergo various chemical transformations depending on the conditions. Its molecular targets and pathways are not well-defined, as it is mainly used as an inert compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethylundecane: Another branched alkane with similar properties but different methyl group positions.
3-Ethyl-2,6,10-trimethylundecane: A sesquiterpenoid with additional ethyl and methyl groups.
Uniqueness
2,3,6-Trimethylundecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity and interactions with other compounds, making it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
143328-30-7 |
|---|---|
Molekularformel |
C14H30 |
Molekulargewicht |
198.39 g/mol |
IUPAC-Name |
2,3,6-trimethylundecane |
InChI |
InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
ANDHLRVQGCPUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)CCC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




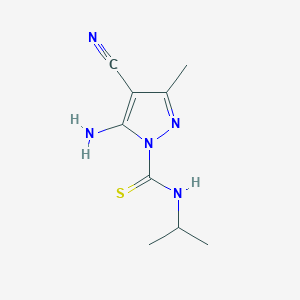
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
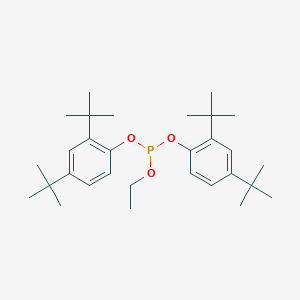

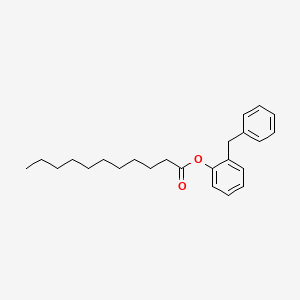

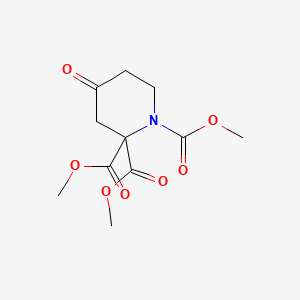
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)
